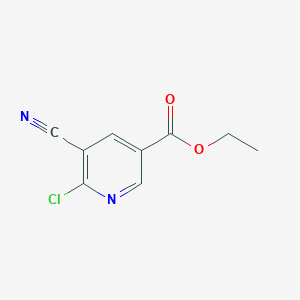

Ethyl 6-chloro-5-cyanonicotinate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-chloro-5-cyanopyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-2-14-9(13)7-3-6(4-11)8(10)12-5-7/h3,5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHNBUCQWECYBLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N=C1)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00726955 | |

| Record name | Ethyl 6-chloro-5-cyanopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856165-97-4 | |

| Record name | Ethyl 6-chloro-5-cyanopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 6 Chloro 5 Cyanonicotinate

Strategies for Constructing the Nicotinate (B505614) Core

The construction of the pyridine (B92270) ring, the central scaffold of Ethyl 6-chloro-5-cyanonicotinate, is a foundational aspect of its synthesis. Numerous methods rely on the condensation of carbonyl compounds with an amine, typically ammonia (B1221849), to form the heterocyclic structure. acsgcipr.orgbaranlab.org

One of the most established methods is the Hantzsch pyridine synthesis , which traditionally involves the condensation of two equivalents of a β-ketoester with an aldehyde and ammonia to form a 1,4-dihydropyridine. acsgcipr.org This intermediate must then be oxidized to yield the aromatic pyridine ring. acsgcipr.orgacsgcipr.org While versatile, this method requires a subsequent oxidation step, which can be accomplished using oxidants like nitric acid or air. baranlab.org

Modern approaches often favor multi-component reactions (MCRs) that build the pyridine skeleton in a single step, improving efficiency. acsgcipr.org These reactions assemble the ring from simple, reactive starting materials. For example, the Bohlmann-Rahtz pyridine synthesis and the Guareschi-Thorpe reaction are condensation-based methods that directly yield the aromatic pyridine product through the elimination of small molecules like water or alcohols, bypassing the need for a separate oxidation step. acsgcipr.org The general strategy involves forming the carbon skeleton through Michael or aldol-type reactions, followed by cyclization and aromatization. acsgcipr.orgacsgcipr.org

Industrial-scale synthesis of simple pyridines often employs gas-phase cyclocondensation reactions at high temperatures (400–450 °C) over catalysts like modified alumina or silica. wikipedia.org For instance, a mixture of acetaldehyde and ammonia can be passed over a catalyst to produce picolines, which are important precursors for more complex pyridines. youtube.com

| Synthetic Strategy | Description | Key Features | Typical Precursors |

|---|---|---|---|

| Hantzsch Synthesis | Condensation reaction followed by an oxidation step. acsgcipr.org | Forms a dihydropyridine intermediate that requires aromatization. baranlab.orgacsgcipr.org | β-ketoesters, Aldehydes, Ammonia |

| Bohlmann-Rahtz Synthesis | Condensation of an enamine with an α,β-unsaturated carbonyl compound. | Directly yields the aromatic pyridine ring. acsgcipr.org | Enamines, α,β-Unsaturated Ketones |

| Guareschi-Thorpe Reaction | Condensation of a cyanoacetamide with a 1,3-dicarbonyl compound. | Leads to the formation of a 2-pyridone derivative. acsgcipr.orgyoutube.com | Cyanoacetamide, β-Diketones |

| Gas-Phase Cyclocondensation | High-temperature reaction over a solid catalyst. wikipedia.orgyoutube.com | Used for large-scale industrial production of simple pyridines. youtube.com | Aldehydes, Ketones, Ammonia |

Regioselective Functionalization of Pyridine Rings

Once the pyridine core is formed, the introduction of substituents at specific positions (regioselectivity) is critical. The pyridine ring is electron-deficient, which makes electrophilic aromatic substitution difficult compared to benzene (B151609). youtube.comyoutube.com Such reactions often require harsh conditions like high temperatures. youtube.com

Halogenation: The direct halogenation of pyridine is challenging. Gas-phase radical chlorination, for example, typically yields 2-chloropyridine and 2,6-dichloropyridine. youtube.com Achieving substitution at the 3- or 5-position, as required for this compound, often necessitates alternative strategies. One effective method involves the halogenation of activated pyridines, such as aminopyridines or hydroxypyridines (which exist as pyridones). researchgate.net For example, N-bromosuccinimide (NBS) can be used for the mild, regioselective bromination of activated pyridines. researchgate.net Another powerful strategy is to convert the pyridine to its N-oxide. The N-oxide is more susceptible to electrophilic substitution and can direct incoming groups to the 2- and 4-positions. Subsequent removal of the oxygen atom provides the substituted pyridine. nih.gov A recently developed method allows for 3-selective halogenation by temporarily opening the pyridine ring into a Zincke imine intermediate, which undergoes regioselective halogenation before ring-closing. chemrxiv.org

Cyanation: The introduction of a cyano (-CN) group can be accomplished through several methods. The Rosenmund-von Braun reaction traditionally uses copper(I) cyanide to displace a halide, though this often requires high temperatures. wikipedia.org Palladium-catalyzed cyanation is a more modern and widely used alternative, allowing for the conversion of aryl halides (chlorides, bromides, iodides) to aryl nitriles using sources like potassium cyanide (KCN) or the less toxic zinc cyanide (Zn(CN)2). wikipedia.org To avoid highly toxic cyanides, potassium ferrocyanide has been developed as a safer cyano source for the palladium-catalyzed cyanation of chloropyridines. google.com Direct cyanation of the pyridine ring can also be achieved by activating the pyridine nitrogen, making the ring susceptible to nucleophilic attack by a cyanide ion. thieme-connect.de

| Functionalization | Reagent/Method | Typical Position Targeted | Notes |

|---|---|---|---|

| Chlorination | Cl2, gas-phase, radical conditions | 2- and 6-positions youtube.com | Industrial method for simple chloropyridines. |

| Bromination | N-Bromosuccinimide (NBS) | Varies based on activating group | Effective for activated rings like hydroxypyridines. researchgate.net |

| Halogenation | Zincke Imine Intermediate | 3-position chemrxiv.org | A modern method for direct C-H functionalization. chemrxiv.org |

| Cyanation | Palladium-catalyzed cross-coupling | Position of halide | Versatile method for converting aryl halides to nitriles. wikipedia.org |

| Cyanation | Potassium Ferrocyanide/Palladium Catalyst | Position of halide | A less toxic alternative to KCN or NaCN. google.com |

| Cyanation | Activation with HNO3/TFAA then KCN | 2-position thieme-connect.de | Direct cyanation via an activated pyridinium species. thieme-connect.de |

Precursor Transformations in this compound Synthesis

The synthesis of a polysubstituted molecule like this compound typically involves a multi-step sequence of precursor transformations. A common and logical approach begins with a precursor that already contains the nicotinate ester framework or a group that can be easily converted to it.

A plausible synthetic route could start from Ethyl 6-hydroxy-5-cyanonicotinate or a related pyridone precursor. The pyridone tautomer of a hydroxypyridine is a key intermediate in the synthesis of many chloropyridines.

Chlorination of the Pyridone: The hydroxyl group at the 6-position, which exists predominantly as the pyridone tautomer, can be converted to a chloro group. This is a standard transformation often accomplished using powerful chlorinating agents such as phosphorus oxychloride (POCl₃) or phosphoryl chloride. This reaction converts the pyridone into the corresponding 6-chloropyridine derivative. The use of phosphorus oxychloride for the conversion of pyridones to chloropyridines is a well-established method. youtube.com

Introduction of the Cyano Group: If the cyano group is not already present on the starting material, it would need to be introduced. If the precursor had a different leaving group at the 5-position, such as a bromine atom, a palladium-catalyzed cyanation could be employed to install the nitrile. wikipedia.org Alternatively, if the synthesis started from a precursor with an amino group at the 5-position, a Sandmeyer reaction could be used to convert the amino group into the cyano group.

Esterification: The carboxylic acid function of the nicotinate core must be converted to an ethyl ester. If the synthesis starts with nicotinic acid, esterification can be achieved by reacting it with ethanol in the presence of an acid catalyst. googleapis.com Alternatively, a transesterification reaction can be used, where an existing methyl nicotinate, for example, is reacted with ethanol to yield the ethyl ester. googleapis.com This step can be performed at various stages of the synthesis, depending on the stability of the ester group to the other reaction conditions.

This sequence of transforming a hydroxypyridine to a chloropyridine, introducing a cyano group, and ensuring the presence of the ethyl ester represents a logical pathway to the target molecule, leveraging common and reliable reactions in pyridine chemistry.

Considerations for Yield and Purity in Preparative Chemistry

Optimizing the yield and purity of the final product is a critical aspect of preparative chemistry. This involves careful control over various reaction parameters, including temperature, reaction time, solvent, and the choice of catalyst.

Reaction Conditions: The temperature of a reaction can significantly impact both the reaction rate and the formation of byproducts. For instance, in the synthesis of nicotinic acid derivatives, optimizing the temperature was crucial to achieving the highest yield. nih.govjetir.org Similarly, the duration of the reaction must be carefully monitored; insufficient time leads to incomplete conversion, while excessive time can promote the degradation of the product or the formation of impurities. jetir.org

Catalysts and Solvents: The choice of catalyst is fundamental. In palladium-catalyzed cyanations, the specific palladium source and any associated ligands can dramatically affect the reaction's efficiency. google.com In enzymatic reactions for preparing nicotinamide derivatives, the enzyme Novozym® 435 was used, and the reaction was optimized for temperature and substrate ratio to maximize yield. nih.gov The solvent also plays a critical role, influencing the solubility of reagents and the stability of intermediates. Reactions for preparing 2-cyano-6-chloropyridine compounds can be conducted in solvents like dimethyl sulfoxide (DMSO) or N-methylpyrrolidinone (NMP). google.com

Process Optimization: Continuous-flow microreactors offer an alternative to traditional batch processing and can lead to significantly shorter reaction times and increased product yields. nih.gov In a study on the enzymatic synthesis of nicotinamide derivatives, a continuous-flow process reduced the reaction time from 24 hours to 35 minutes while also improving the yield. nih.gov Post-reaction workup and purification are also vital for obtaining a high-purity product. Techniques such as distillation, crystallization, and chromatography are used to separate the desired compound from unreacted starting materials, catalysts, and byproducts. googleapis.comnih.gov

The following table, based on data for the enzymatic synthesis of a nicotinamide derivative, illustrates how systematically varying a single parameter can optimize reaction yield.

| Substrate Molar Ratio (Methyl Nicotinate : Isobutylamine) | Product Yield (%) |

|---|---|

| 2 : 1 | ~65% |

| 1 : 1 | ~78% |

| 1 : 2 | 86.2% |

| 1 : 3 | ~85% |

| 1 : 4 | ~84% |

| 1 : 6 | ~83% |

Chemical Reactivity and Derivatization of Ethyl 6 Chloro 5 Cyanonicotinate

Nucleophilic Substitution at the 6-Chloro Position

The chlorine atom at the 6-position of the pyridine (B92270) ring is susceptible to nucleophilic aromatic substitution (SNAr). The pyridine ring's nitrogen atom, along with the ortho-cyano group, activates the C6-position for nucleophilic attack by stabilizing the intermediate Meisenheimer complex. uoanbar.edu.iqyoutube.com Nucleophilic displacement of the chloride is a common and efficient strategy for introducing a wide range of functionalities at this position. scribd.com

The displacement of the 6-chloro substituent by various amine nucleophiles is a frequently employed transformation. This reaction provides a direct route to 6-aminonicotinate derivatives, which are valuable synthetic intermediates. The reaction typically proceeds by heating the chloropyridine with an excess of the desired amine, sometimes in the presence of a base or a catalyst. ncert.nic.in Both primary and secondary amines can be used, leading to the formation of secondary and tertiary anilino-pyridines, respectively. youtube.combeilstein-journals.org

Table 1: Examples of Nucleophilic Substitution with Amine Nucleophiles

| Amine Nucleophile | Product | Reaction Conditions |

| Ammonia (B1221849) | Ethyl 6-amino-5-cyanonicotinate | Sealed tube, 373 K ncert.nic.in |

| Benzylamine | Ethyl 6-(benzylamino)-5-cyanonicotinate | Heating required beilstein-journals.org |

| Secondary Amines (e.g., Morpholine) | Ethyl 6-morpholino-5-cyanonicotinate | Room temperature beilstein-journals.org |

The scope of nucleophiles capable of displacing the 6-chloro group extends beyond amines. Other nucleophiles, such as alkoxides, thiolates, and stabilized carbanions, can also participate in this reaction, although the specific conditions may vary. uoanbar.edu.iqscribd.com For instance, reaction with sulfur nucleophiles like mercaptoethanol or ethyl mercaptoacetate, typically under basic conditions, leads to the corresponding thioether derivatives. beilstein-journals.org The reactivity of halopyridines towards nucleophilic substitution is generally high, resembling that of a benzene (B151609) ring bearing strong electron-withdrawing groups. uoanbar.edu.iqwikipedia.org The positions most susceptible to attack are C2 and C4 (and C6), due to the effective stabilization of the anionic intermediate by the ring nitrogen. uoanbar.edu.iq

Transformations of the 5-Cyano Group

The nitrile (cyano) group is a versatile functional group that can be converted into several other important chemical moieties. nih.gov Its presence in Ethyl 6-chloro-5-cyanonicotinate offers a synthetic handle for further molecular elaboration.

In organic synthesis, the nitrile group serves as a precursor to amines, carboxylic acids, amides, and ketones. libretexts.orgpressbooks.pub Its strong electron-withdrawing character also influences the reactivity of the pyridine ring. The transformation of the nitrile can be a key step in the synthesis of complex heterocyclic systems. For example, the partial reduction of a nitrile to an imine, followed by trapping with a nucleophile, is a powerful synthetic strategy.

The cyano group can undergo several key transformations, most notably reduction and hydrolysis.

Reduction: The reduction of nitriles is a direct method for synthesizing primary amines. acsgcipr.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used to reduce the nitrile to a primary amine (R-CN → R-CH₂NH₂). ncert.nic.inpressbooks.publibretexts.org The reaction proceeds via the addition of two hydride equivalents to the carbon-nitrogen triple bond. libretexts.org Catalytic hydrogenation using catalysts like palladium, platinum, or nickel is also an effective method. libretexts.org It is important to note that the reduction of cyanopyridines has historically presented challenges, with early attempts often resulting in side reactions. nypl.org Milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can achieve partial reduction to an aldehyde after hydrolysis of the intermediate imine. pressbooks.pub

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.org The reaction typically proceeds in two stages: initial hydrolysis to a primary amide, followed by further hydrolysis to the carboxylic acid (or its salt). libretexts.orgyoutube.com Acid-catalyzed hydrolysis, often performed by heating with aqueous acid (e.g., HCl), yields the free carboxylic acid and an ammonium (B1175870) salt. libretexts.org Basic hydrolysis, using an aqueous alkali solution like NaOH, results in the salt of the carboxylic acid and ammonia gas. libretexts.org Subsequent acidification is required to obtain the free carboxylic acid. libretexts.org In some cases, the hydrolysis can be stopped at the amide stage under mild basic conditions. youtube.comacs.org

Table 2: Common Transformations of the Cyano Group

| Reaction | Reagents | Product Functional Group |

| Full Reduction | LiAlH₄ or H₂/Catalyst (Pd, Pt, Ni) | Primary Amine (-CH₂NH₂) libretexts.org |

| Partial Reduction | DIBAL-H, then H₂O | Aldehyde (-CHO) pressbooks.pub |

| Acidic Hydrolysis | H₃O⁺, heat | Carboxylic Acid (-COOH) libretexts.org |

| Basic Hydrolysis | 1. NaOH, heat 2. H₃O⁺ | Carboxylic Acid (-COOH) libretexts.org |

| Partial Basic Hydrolysis | Mild base, controlled temperature | Amide (-CONH₂) youtube.comacs.org |

Reactivity of the Ethyl Ester Functionality

The ethyl ester group at the 3-position is a classic carboxylic acid derivative and exhibits characteristic reactivity. Esters of pyridine carboxylic acids are useful intermediates in their own right. google.com

The most common reactions of the ethyl ester functionality are hydrolysis and amidation.

Hydrolysis: Similar to the hydrolysis of nitriles, the ester can be cleaved to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification) with a reagent like sodium hydroxide (B78521) is often preferred as it is typically a cleaner, irreversible reaction that yields the carboxylate salt. Acidification of the reaction mixture then provides the free nicotinic acid derivative.

Amidation/Transesterification: The ethyl ester can react with ammonia or primary/secondary amines to form the corresponding amide. This reaction, known as aminolysis, often requires heat. Similarly, reaction with other alcohols in the presence of an acid or base catalyst can lead to transesterification, where the ethyl group is exchanged for a different alkyl group. Esters of pyridine carboxylic acids can be readily converted to the corresponding hydrazides by reaction with hydrazine, which are themselves useful intermediates. google.com

Ester Hydrolysis and Transesterification Pathways

The ethyl ester group of this compound can be readily transformed through hydrolysis or transesterification, providing access to other important derivatives.

Ester Hydrolysis: Hydrolysis of the ethyl ester to the corresponding carboxylic acid, 6-chloro-5-cyanonicotinic acid, is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions.

Base-mediated Hydrolysis: Treatment with an aqueous base, such as sodium hydroxide or potassium hydroxide, followed by acidification, effectively cleaves the ester bond to yield the carboxylate salt, which is then protonated to the final carboxylic acid.

Acid-catalyzed Hydrolysis: Refluxing with a strong acid, like sulfuric acid, in an aqueous medium can also drive the hydrolysis, although the conditions may need to be harsher.

The resulting 6-chloro-5-cyanonicotinic acid is a valuable intermediate, for example, in the synthesis of amides via coupling reactions. The synthesis of the parent compound, 6-chloronicotinic acid, is well-documented through various methods, including the oxidation of 2-chloro-5-methylpyridine, further underscoring the stability of the chloro-substituted pyridine ring under these conditions. google.comgoogle.com

Transesterification: Transesterification involves the substitution of the ethyl group of the ester with a different alkyl group. This process is typically catalyzed by an acid or a base in the presence of an excess of the new alcohol (R'-OH). A patent for related pyridine analogues notes that such compounds can be transesterified using standard procedures, for instance, by reacting with a lithium alkoxide (R'O⁻Li⁺) to generate a different ester. google.com This pathway allows for the modification of the ester's steric and electronic properties without altering the core heterocyclic structure.

Derivatization Strategies via the Ester Group

Beyond hydrolysis, the ester functional group is a key site for derivatization, most commonly through amidation. Reacting this compound with a primary or secondary amine (R₂NH) can produce the corresponding amide. This reaction typically does not require a catalyst but may be accelerated by heating. The formation of a stable amide bond is a common strategy in medicinal chemistry to introduce new structural motifs and to modify the pharmacokinetic properties of a molecule.

Advanced Coupling Reactions and Functionalization

The chlorine atom at the 6-position of the pyridine ring is a prime site for advanced palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Potential for Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The chloro substituent on the electron-deficient pyridine ring makes this compound a suitable substrate for various cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This method is widely used to form biaryl structures. The reaction of analogous 6-chloropyridazinones with arylboronic acids has been shown to proceed smoothly, suggesting a high potential for this compound to undergo similar transformations to yield 6-aryl-5-cyanonicotinates. google.com

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene, under the influence of a palladium catalyst and a base. pearson.comaklectures.comorganic-chemistry.org This reaction would append a vinyl group at the 6-position of the pyridine ring, providing a scaffold for further functionalization.

Sonogashira Coupling: This coupling reaction joins the aryl chloride with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. biosynce.com This would result in the formation of a 6-alkynyl-5-cyanonicotinate, introducing a carbon-carbon triple bond into the molecule.

A patent has demonstrated the successful coupling of this compound with isobutylzinc bromide using a palladium catalyst (bis(tri-tert-butylphosphine)palladium(0)), a Negishi-type coupling, to produce Ethyl 5-cyano-6-isobutylnicotinate. google.com This provides strong evidence for the viability of the C-Cl bond in participating in such palladium-catalyzed cross-coupling cycles.

Table 1: Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting C-C Bond |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ + Base (e.g., K₂CO₃) | Aryl-Aryl |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ + Ligand + Base (e.g., Et₃N) | Aryl-Vinyl |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ + CuI + Amine Base | Aryl-Alkynyl |

Other Electrophilic and Oxidative Transformations

Electrophilic Substitution: The pyridine ring in this compound is considered "π-deficient" due to the electronegativity of the ring nitrogen and the strong electron-withdrawing effects of the cyano and ester substituents. This makes the aromatic ring highly deactivated towards electrophilic aromatic substitution (EAS) reactions like nitration or halogenation. pearson.combiosynce.com Such reactions, if they were to occur, would require harsh conditions, and substitution would be directed away from the electron-poor regions. youtube.comquora.com

Oxidative Transformations: A more feasible transformation is the oxidation of the pyridine ring nitrogen. Pyridines are known to react with peracids (e.g., m-CPBA) to form pyridine N-oxides. nih.govwikipedia.org The resulting N-oxide of this compound would have altered electronic properties, potentially activating the pyridine ring for subsequent reactions that are otherwise difficult to achieve.

Strategic Applications of Ethyl 6 Chloro 5 Cyanonicotinate in Organic Synthesis

Role as a Versatile Building Block for Diverse Heterocycles

The strategic placement of reactive sites in ethyl 6-chloro-5-cyanonicotinate renders it an exceptionally useful scaffold for the synthesis of a wide array of fused heterocyclic compounds. The chloro and cyano functionalities serve as key handles for cyclization reactions, enabling the construction of bicyclic and polycyclic systems with significant biological and material science applications.

One of the most prominent applications of this building block is in the synthesis of pyrido[2,3-d]pyrimidines . These fused heterocycles are of considerable interest due to their presence in numerous biologically active compounds, including kinase inhibitors and antimicrobial agents. jocpr.comnih.gov The general synthetic strategy involves the reaction of the 2-amino-3-cyanopyridine (B104079) core, which can be derived from this compound, with various reagents to form the fused pyrimidine (B1678525) ring. For instance, intramolecular heterocyclization of an acylated or thioacylated o-aminonicotinonitrile derivative can lead to the formation of the desired pyrido[2,3-d]pyrimidine (B1209978) skeleton. nih.gov

The versatility of this compound extends to the synthesis of other fused systems as well. The chloro group can undergo nucleophilic substitution with various nucleophiles, while the cyano and ester groups can be transformed into other functionalities, paving the way for the construction of diverse heterocyclic frameworks.

Table 1: Heterocyclic Systems Derived from this compound Precursors

| Heterocyclic System | Key Precursor Derived from this compound | Synthetic Strategy | Potential Applications |

| Pyrido[2,3-d]pyrimidines | 2-Amino-3-cyanopyridine derivatives | Cyclization with amidines, esters, or other bifunctional reagents | Kinase inhibitors, Anticancer agents, Antimicrobials |

| Thieno[2,3-b]pyridines | 2-Mercapto-3-cyanopyridine derivatives | Reaction with α-halo ketones or esters (Gewald reaction) | Anti-inflammatory agents, CNS modulators |

| Furo[2,3-b]pyridines | 2-Hydroxy-3-cyanopyridine derivatives | Cyclization with α-halo ketones or esters | Antiviral agents, Agrochemicals |

| Pyrrolo[2,3-b]pyridines | 2-Amino-3-cyanopyridine derivatives | Reaction with α-haloketones (Hinsberg reaction) | Serotonin receptor modulators, Antitumor agents |

Precursor in the Synthesis of Substituted Pyridine (B92270) Derivatives

The inherent reactivity of the functional groups in this compound allows for its facile conversion into a variety of substituted pyridine derivatives. These derivatives, in turn, serve as crucial intermediates in multi-step synthetic sequences.

The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, enabling the introduction of a wide range of substituents, including amino, alkoxy, and thioalkoxy groups. This transformation is fundamental to tailoring the electronic and steric properties of the pyridine ring for subsequent reactions. For example, the displacement of the chloro group with an amine is a key step in accessing 6-aminonicotinonitrile derivatives, which are direct precursors to fused heterocyclic systems like pyrido[2,3-d]pyrimidines. nih.gov

Furthermore, the cyano and ester moieties can be manipulated to introduce further diversity. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups or used in coupling reactions.

Table 2: Key Substituted Pyridine Derivatives from this compound

| Derivative | Reagent/Condition for Synthesis from this compound | Subsequent Applications |

| Ethyl 6-amino-5-cyanonicotinate | Ammonia (B1221849) or primary/secondary amines | Precursor for pyrido[2,3-d]pyrimidines and other fused N-heterocycles |

| Ethyl 6-hydroxy-5-cyanonicotinate | Hydroxide (B78521) source (e.g., NaOH) | Synthesis of furo[2,3-b]pyridines, precursor for further functionalization |

| Ethyl 6-mercapto-5-cyanonicotinate | Thiol source (e.g., NaSH) | Synthesis of thieno[2,3-b]pyridines |

| 6-Chloro-5-cyanonicotinic acid | Hydrolysis of the ester group (acid or base catalyzed) | Suzuki, Sonogashira, and other cross-coupling reactions |

Development of High-Value Fine Chemicals and Intermediates

The strategic importance of this compound is underscored by its role in the synthesis of high-value fine chemicals and complex intermediates, particularly within the pharmaceutical and agrochemical industries. The pyrido[2,3-d]pyrimidine scaffold, readily accessible from this starting material, is a core component of numerous kinase inhibitors.

Recent research has highlighted the synthesis of novel pyrido[2,3-d]pyrimidine derivatives exhibiting potent cytotoxicity against cancer cell lines. nih.gov These compounds often function as inhibitors of enzymes such as PIM-1 kinase, which is implicated in various cancers. The synthesis of these complex molecules frequently begins with a substituted o-aminonicotinonitrile, a class of compounds directly derivable from this compound. The ability to efficiently construct this key intermediate makes it a valuable asset in the drug discovery and development pipeline.

The development of such high-value molecules showcases the economic and scientific importance of this compound as a foundational building block in modern organic synthesis.

Table 3: Examples of High-Value Intermediates and Final Products

| Compound Class | Synthetic Target | Relevance |

| Kinase Inhibitors | PIM-1 Kinase Inhibitors | Anticancer therapeutics |

| Agrochemicals | Substituted Pyridine-based Herbicides/Fungicides | Crop protection |

| Medicinal Chemistry Scaffolds | 7-Aminopyrido[2,3-d]pyrimidines | Building blocks for drug discovery libraries |

Patent Landscape and Industrial Significance of Ethyl 6 Chloro 5 Cyanonicotinate

Analysis of Key Patents Detailing its Synthesis and Use

Ethyl 6-chloro-5-cyanonicotinate is a key starting material or intermediate in the synthesis of a variety of high-value, biologically active molecules. An analysis of the patent literature reveals its crucial role in the development of novel therapeutics.

One of the primary areas where this compound is utilized is in the synthesis of substituted hydroxamic acids, which function as histone deacetylase 6 (HDAC6) inhibitors. google.com These compounds are under investigation for their potential in treating a range of diseases, including cancer. For instance, U.S. Patent 8,952,163 B2 and its international counterpart WO 2012/027564 A1, assigned to Millennium Pharmaceuticals, Inc., describe the use of this compound as a precursor. google.com The synthesis involves the displacement of the chloro group on the pyridine (B92270) ring, followed by further chemical transformations to yield the final hydroxamic acid derivatives. The initial preparation of this compound itself is referenced in these patents, pointing to earlier work by Matasi et al. in international patent application WO 06/002051.

Another significant application detailed in the patent literature is the synthesis of pyridine analogues that act as P2Y12 inhibitors. These compounds are potent anti-thrombotic agents used in the prevention of cardiovascular events like myocardial infarction. googleapis.com U.S. Patent Application Publication US 2008/0312208 A1 describes a process where this compound is reacted with various amines to produce a library of novel pyridine-based P2Y12 inhibitors. googleapis.com

Furthermore, international patent application WO 2005/058848 A1 discloses the use of this compound in the preparation of (3,4-disubstituted)propanoic carboxylates, which are S1P1/Edg receptor agonists. google.com These molecules have potential applications as immunoregulatory agents. google.com

Interactive Data Table: Key Patents Utilizing this compound

| Patent Number | Assignee | Therapeutic Area of Final Product | Role of this compound |

| US 8,952,163 B2 | Millennium Pharmaceuticals, Inc. | Oncology (HDAC6 inhibitors) | Starting material for synthesis of substituted hydroxamic acids |

| WO 2012/027564 A1 google.com | Millennium Pharmaceuticals, Inc. | Oncology (HDAC6 inhibitors) | Precursor for substituted hydroxamic acids |

| US 2008/0312208 A1 googleapis.com | Unspecified | Cardiovascular (P2Y12 inhibitors) | Intermediate for synthesis of pyridine analogues |

| WO 2005/058848 A1 google.com | Unspecified | Immunology (S1P1/Edg receptor agonists) | Intermediate for (3,4-disubstituted)propanoic carboxylates |

Trends in Intellectual Property for Nicotinate-Based Chemical Intermediates

The intellectual property landscape for nicotinate-based chemical intermediates, including this compound, is intrinsically linked to the broader trends in the pharmaceutical and agrochemical industries. The pyridine scaffold, a core component of nicotinates, is a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in a wide array of FDA-approved drugs and biologically active compounds. rsc.org This prevalence drives continuous innovation and, consequently, a dynamic intellectual property environment.

Recent trends indicate a strong and growing interest in pyridine derivatives. lucintel.com The global market for pyridine and its derivatives is projected to experience significant growth, driven by increasing demand in pharmaceutical synthesis. lucintel.com This growth is fueled by the role of these compounds in developing treatments for a wide range of conditions, including viral infections, inflammatory disorders, and cancer. lucintel.comnih.gov

Intellectual property in this area often focuses on several key aspects:

Novel Synthetic Routes: Patents are frequently filed to protect new, more efficient, or "greener" methods for synthesizing known and novel pyridine derivatives. lucintel.com This includes the development of new catalysts and reaction conditions that improve yield, reduce byproducts, and lower manufacturing costs.

New Chemical Entities (NCEs): The majority of patents in this space are for new compounds that incorporate a pyridine or nicotinate (B505614) core. The novelty often lies in the specific substitution patterns on the pyridine ring, which are designed to optimize biological activity, selectivity, and pharmacokinetic properties. nih.gov

Formulation and Drug Delivery: As new pyridine-based active pharmaceutical ingredients (APIs) are developed, patents are also filed to protect novel formulations that enhance stability, bioavailability, or patient compliance.

The strategic importance of intermediates like this compound is that they provide a versatile platform for generating a diverse range of such novel compounds. The presence of multiple reactive sites—the chloro, cyano, and ester groups—allows for a variety of chemical modifications, making it a valuable building block for combinatorial chemistry and the generation of extensive patent claims covering numerous related structures.

Role in the Global Chemical Supply Chain for Specialized Syntheses

This compound is classified as a high-purity (typically >98%) pharmaceutical intermediate. Its role in the global chemical supply chain is that of a specialized, non-commodity chemical. It is not produced on the massive scale of bulk chemicals but is manufactured in smaller quantities by specialized chemical synthesis companies.

The demand for this compound is driven directly by the research, development, and commercial production of the high-value APIs it is used to create. The global nicotinic acid nitrile market, a related category, was valued at approximately USD 450 million in 2023 and is projected to grow, indicating a healthy demand for such specialized intermediates. dataintelo.com This growth is propelled by the expanding pharmaceutical and agrochemical sectors. dataintelo.com

The supply chain for this compound typically involves:

Raw Material Suppliers: Companies that produce the basic chemical building blocks needed for its synthesis.

Custom Synthesis/Contract Manufacturing Organizations (CMOs): These are the primary producers of this compound. They often operate under contract for pharmaceutical companies and are required to meet stringent quality and purity standards (e.g., Good Manufacturing Practices or GMP, where applicable).

Pharmaceutical and Agrochemical Companies: These are the end-users who purchase the intermediate to synthesize their proprietary active ingredients.

Research and Development Laboratories: Academic and industrial research labs also procure smaller quantities of this and similar intermediates for exploratory studies into new medicines and agrochemicals.

The significance of this compound in this supply chain lies in its enabling role. The availability of high-purity this compound allows pharmaceutical companies to streamline their synthetic processes, focusing on the later, often more complex, steps of API synthesis. Its specific substitution pattern makes it a non-interchangeable component in the patented synthetic routes for certain drugs, solidifying its importance for those particular supply chains.

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The development of efficient and environmentally benign synthetic routes to valuable chemical intermediates is a cornerstone of modern chemistry. For Ethyl 6-chloro-5-cyanonicotinate, future research is geared towards methodologies that improve upon traditional synthetic approaches, which often involve multiple steps and harsh reaction conditions.

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds. nih.gov For nicotinic acid derivatives, this includes the use of greener solvents, catalysts, and energy sources. nih.gov Microwave-assisted organic synthesis, for instance, has been shown to accelerate reactions and improve yields for various pyridine (B92270) derivatives. nih.gov Future work on this compound will likely explore one-pot, multicomponent reactions that combine simple, readily available starting materials to construct the substituted pyridine ring in a single, efficient step, minimizing waste and energy consumption.

Catalytic Innovations: Research is also focusing on the use of novel catalytic systems. This includes the development of reusable heterogeneous catalysts to simplify product purification and reduce waste. nih.gov Furthermore, biocatalysis, employing enzymes for organic synthesis, offers a highly selective and environmentally friendly alternative to traditional chemical methods. nih.gov The enzymatic synthesis of nicotinic acid and its derivatives is a growing field, and future studies may identify enzymes capable of catalyzing the formation or modification of this compound with high efficiency and stereoselectivity. nih.gov

Exploration of Undiscovered Reactivity Patterns for Diversification

The inherent reactivity of the functional groups on this compound provides a fertile ground for discovering new chemical transformations and diversifying its applications.

Functional Group Interconversion: The chloro, cyano, and ester moieties each offer distinct handles for chemical modification. The chlorine atom at the 6-position is a prime site for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of substituents. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, opening up avenues for further functionalization. The ethyl ester can be hydrolyzed, transesterified, or converted to an amide, providing another point of diversification.

Cycloaddition Reactions: The cyano group, while generally unreactive as a dienophile, can participate in cycloaddition reactions under specific conditions, leading to the formation of fused heterocyclic systems. Research into novel cycloaddition strategies involving the nitrile functionality of this compound could unlock new families of complex molecules with potential biological activities.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. The chloro substituent on the pyridine ring makes this compound an ideal substrate for reactions like Suzuki, Heck, and Buchwald-Hartwig couplings. Exploring the scope of these reactions with this specific substrate will enable the synthesis of a vast library of novel derivatives with tailored electronic and steric properties.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of safety, efficiency, and scalability.

Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. mdpi.comacs.org The synthesis of various heterocyclic compounds, including pyridines, has been successfully demonstrated in flow systems. researchgate.netuniqsis.com Implementing the synthesis of this compound in a flow setup could enable safer handling of reactive intermediates and facilitate large-scale production. acs.orgresearchgate.net Furthermore, multistep sequences, including functional group manipulations, could be performed in a continuous fashion, streamlining the synthesis of complex derivatives. syrris.com

Automated Synthesis: Automated synthesis platforms, often coupled with artificial intelligence, are revolutionizing the discovery and optimization of new reactions and molecules. youtube.comyoutube.com These systems can rapidly screen a wide range of reaction conditions and starting materials to identify optimal synthetic routes. researchgate.netsynplechem.com Applying these technologies to the synthesis and derivatization of this compound would accelerate the exploration of its chemical space and the identification of new compounds with desired properties. This approach allows for the creation of large compound libraries for high-throughput screening in drug discovery and materials science. researchgate.net

Advanced Spectroscopic and Structural Characterization in Research

A thorough understanding of the structural and electronic properties of this compound and its derivatives is crucial for predicting their reactivity and designing new applications.

Spectroscopic Analysis: Comprehensive spectroscopic data is essential for the unambiguous identification and characterization of newly synthesized compounds. For this compound, this includes techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC). ambeed.com Advanced NMR techniques can provide detailed information about the three-dimensional structure and conformational dynamics of the molecule in solution.

Q & A

Q. How to design a synthetic route for Ethyl 6-chloro-5-cyanonicotinate with optimal yield and purity?

Methodological Answer: Begin by selecting reagents and solvents that minimize side reactions. For example, highlights a route where eliminating impurities (e.g., via controlled chlorination and cyanation steps) increased yield from 15% to 73%. Key factors include:

Q. What safety protocols are essential when handling intermediates during synthesis?

Methodological Answer: Refer to Safety Data Sheets (SDS) for hazard mitigation. For instance:

- Ventilation : Ensure fume hoods are used to avoid inhalation of toxic gases (e.g., HCN byproducts) .

- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact.

- Waste management : Neutralize reactive residues before disposal to comply with environmental regulations .

Q. How to statistically analyze reaction yield data in optimization studies?

Methodological Answer: Apply ANOVA or regression models to identify significant variables (e.g., temperature, catalyst loading). For example:

- Design of Experiments (DOE) : Use factorial designs to test interactions between parameters.

- Data presentation : Include tables with raw yields, standard deviations, and confidence intervals. Ensure reproducibility by trialling replicates .

Advanced Research Questions

Q. How to resolve contradictions in literature regarding the compound’s reactivity under varying pH conditions?

Methodological Answer: Conduct comparative experiments using controlled pH buffers and monitor reaction kinetics via UV-Vis spectroscopy. Cross-validate findings with computational methods (e.g., DFT calculations) to reconcile discrepancies. Critically evaluate prior studies using criteria from :

Q. How to mitigate major impurity formation during scale-up synthesis?

Methodological Answer: Identify impurity structures via LC-MS or X-ray crystallography (as in ). Adjust:

Q. How to systematically review literature to identify gaps in the compound’s application as a pharmaceutical intermediate?

Methodological Answer: Follow systematic review frameworks ():

- Search strategy : Use keywords (e.g., “P2Y12 antagonist intermediates”) across PubMed, CAS SciFinder, and patent databases.

- Inclusion criteria : Prioritize peer-reviewed studies with full synthetic protocols.

- Meta-analysis : Tabulate data on yield, scalability, and bioactivity to highlight understudied areas .

Data Analysis and Reporting

Q. How to ensure reproducibility in kinetic studies of this compound hydrolysis?

Methodological Answer:

Q. What criteria should guide the selection of analytical techniques for characterizing degradation products?

Methodological Answer:

- Sensitivity : Use LC-MS for trace-level impurities (<0.1%).

- Structural elucidation : Pair NMR with IR spectroscopy to confirm functional groups.

- Environmental impact : Apply GC-MS to detect volatile byproducts .

Ethical and Methodological Rigor

Q. How to validate the ecological safety of novel synthetic byproducts?

Methodological Answer:

How to formulate hypothesis-driven research questions on the compound’s regioselective reactivity?

Methodological Answer: Adapt the PICOT framework ( ) to chemistry:

- Population (P) : this compound in nucleophilic substitution reactions.

- Intervention (I) : Varying solvents (e.g., DMF vs. THF).

- Comparison (C) : Yield/selectivity under polar aprotic vs. protic conditions.

- Outcome (O) : Regioselectivity quantified via NMR.

- Time (T) : Reaction completion within 24 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.